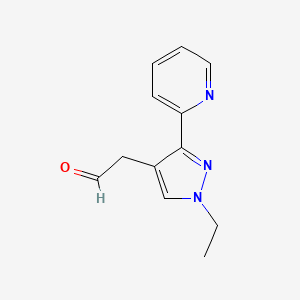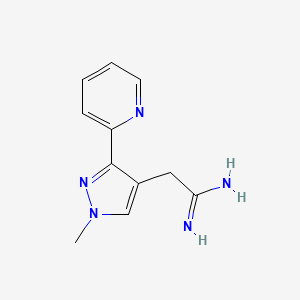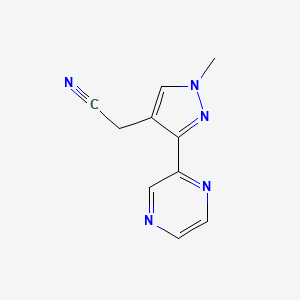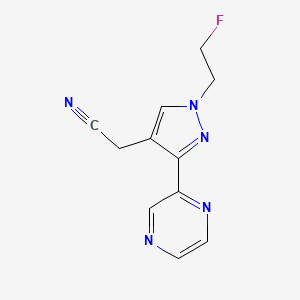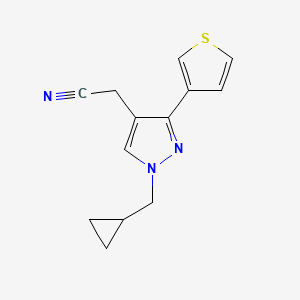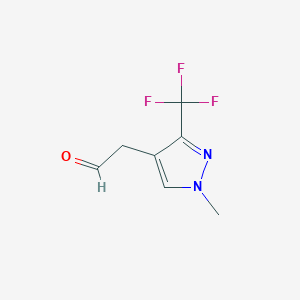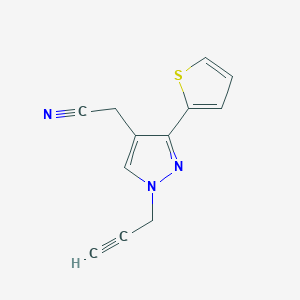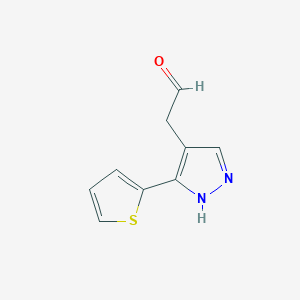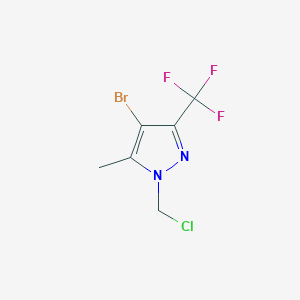
4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, also known as 4-BCMTMP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the pyrazole family, which is a group of five-membered aromatic heterocyclic compounds with a nitrogen atom at the center. 4-BCMTMP has been used in various laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group in this compound plays a significant role in the development of pharmaceuticals. Its presence can enhance the biological activity and metabolic stability of potential drug candidates. This compound could be used in the synthesis of novel pharmaceuticals that require a trifluoromethyl group for therapeutic efficacy .
Agrochemicals
In agrochemical research, the introduction of a trifluoromethyl group can improve the herbicidal or pesticidal properties of a compound. The subject compound could serve as a precursor in the synthesis of agrochemicals that benefit from increased potency and environmental resistance due to the trifluoromethyl group .
Materials Science
The unique chemical structure of this compound, particularly the trifluoromethyl group, may contribute to the development of advanced materials with specific properties like increased thermal stability or chemical resistance. It could be used in creating polymers or coatings that require such attributes .
Organic Synthesis
This compound can act as an intermediate in organic synthesis, especially in reactions involving radical trifluoromethylation. It could be utilized to introduce a trifluoromethyl group into various organic molecules, thereby altering their chemical properties .
Chemical Education
As a compound with a complex structure and multiple functional groups, it serves as an excellent example for teaching advanced organic chemistry concepts. It can be used to illustrate the synthesis and reactivity of pyrazoles and their derivatives.
Each of these applications leverages the unique chemical properties of the compound, particularly the presence of the trifluoromethyl group, which is increasingly important in various fields of scientific research .
properties
IUPAC Name |
4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClF3N2/c1-3-4(7)5(6(9,10)11)12-13(3)2-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGJPZHDZJQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



